molecular formula C8H9BrOS B3053201 Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- CAS No. 51927-46-9

Benzene, 1-(bromomethyl)-4-(methylsulfinyl)-

Cat. No.: B3053201
CAS No.: 51927-46-9
M. Wt: 233.13 g/mol
InChI Key: TWRRPMMTNQLFRF-UHFFFAOYSA-N
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Description

Benzene, 1-(bromomethyl)-4-(methylsulfinyl)-: is an organic compound characterized by a benzene ring substituted with a bromomethyl group at the first position and a methylsulfinyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- typically involves the bromination of a methyl-substituted benzene derivative followed by sulfoxidation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, under controlled temperature conditions. The sulfoxidation step involves the oxidation of a thioether to a sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions where the sulfoxide group is reduced back to a thioether using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate, chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Corresponding hydroxyl, cyano, or amino derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and methylsulfinyl groups. These groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • Benzene, 1-(bromomethyl)-2-(methylsulfinyl)-
  • Benzene, 1-(bromomethyl)-3-(methylsulfinyl)-
  • Benzene, 1-(chloromethyl)-4-(methylsulfinyl)-

Comparison:

  • Benzene, 1-(bromomethyl)-4-(methylsulfinyl)- is unique due to the specific positioning of the bromomethyl and methylsulfinyl groups, which can influence its reactivity and interaction with other molecules.
  • The position of substituents on the benzene ring can significantly affect the compound’s chemical properties and reactivity, making each isomer distinct in its applications and behavior.

Properties

IUPAC Name

1-(bromomethyl)-4-methylsulfinylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRRPMMTNQLFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475071
Record name 1-bromomethyl-4-methanesulfinyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51927-46-9
Record name 1-bromomethyl-4-methanesulfinyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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